molecular formula C22H20FN5O4 B2797088 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251550-35-2

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2797088
CAS No.: 1251550-35-2
M. Wt: 437.431
InChI Key: ZTKTZCZNHLGQOR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized via a carbonyl linkage to a benzo[d][1,3]dioxole-5-carboxamide group. The benzo[d][1,3]dioxole moiety (methylenedioxybenzene) is notable for its electron-rich aromatic system, which could influence pharmacokinetic properties such as lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c23-15-2-4-17(5-3-15)28-12-18(25-26-28)22(30)27-9-7-16(8-10-27)24-21(29)14-1-6-19-20(11-14)32-13-31-19/h1-6,11-12,16H,7-10,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKTZCZNHLGQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide generally involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the 1H-1,2,3-triazole ring: : Through a Huisgen 1,3-dipolar cycloaddition reaction, an alkyne and an azide can be cyclized to form the 1H-1,2,3-triazole ring.

  • Piperidine Functionalization: : The 4-fluorophenyl group is introduced to piperidine through amide coupling reactions.

  • Attachment of the Benzo[d][1,3]dioxole moiety: : This part of the molecule can be introduced via an esterification reaction between benzo[d][1,3]dioxole-5-carboxylic acid and the triazole-containing intermediate.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions, employing efficient catalysts, and using robust purification processes like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : This compound may be reduced, especially at the carbonyl groups, under appropriate conditions.

  • Substitution: : Substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution reagents: : Halogenating agents like chlorine (Cl2), fluorine (F2), and bases like NaOH or KOH

Major Products

The primary products of these reactions depend on the specific functional groups involved and the conditions. For instance, oxidation may yield aldehydes, ketones, or carboxylic acids; reduction may lead to alcohols or amines; and substitution products can vary based on the attacking nucleophile or electrophile.

Scientific Research Applications

Pharmacological Significance

The compound's structure incorporates a triazole moiety , which is known for its diverse biological activities. Triazoles and their derivatives have been extensively studied for their roles in drug development due to their ability to interact with multiple biological targets, including enzymes and receptors involved in various diseases.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies on similar triazole compounds have shown that they can act as inhibitors for Src kinase, which is implicated in several cancers . The incorporation of a piperidine ring in the structure may enhance the selectivity and potency of the compound against cancer cells.

Antimicrobial Properties

Triazole derivatives have also been investigated for their antimicrobial activity. The presence of the benzo[d][1,3]dioxole moiety in the compound may contribute to enhanced interaction with microbial targets, potentially leading to significant antibacterial and antifungal effects. Previous studies have reported that related compounds display notable activity against both Gram-positive and Gram-negative bacteria .

Synthesis Methodologies

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves several chemical reactions:

  • Formation of Triazole Ring : The initial step often includes the synthesis of the triazole ring through a cycloaddition reaction involving azides and alkynes.
  • Piperidine Incorporation : Following the formation of the triazole ring, a piperidine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Amide Formation : The final step involves the formation of an amide bond between the carboxylic acid derived from benzo[d][1,3]dioxole and the amine from the piperidine derivative.

These synthetic routes not only provide insights into the structural modifications that can enhance biological activity but also highlight potential pathways for large-scale synthesis.

Case Study: Anticancer Activity

In a study investigating novel triazole derivatives as potential anticancer agents, researchers synthesized various compounds with modifications similar to those found in this compound. These compounds were tested against several cancer cell lines, revealing promising IC50 values indicative of their potency .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant inhibition against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The study emphasized the importance of structural diversity in enhancing antimicrobial activity.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole DerivativesInhibition of Src kinase; IC50 values reported
AntimicrobialTriazole DerivativesEffective against MRSA and other strains
AntifungalSimilar StructuresNotable antifungal activity observed

Mechanism of Action

The mechanism of action of this compound often involves binding to specific molecular targets such as enzymes or receptors. For instance, the triazole ring may coordinate with metal ions or engage in hydrogen bonding, while the fluorophenyl group can participate in pi-stacking interactions. The benzo[d][1,3]dioxole moiety might contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Triazole Derivatives

A key structural analog is N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (). This compound shares the 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide backbone but replaces the piperidine-benzodioxole group with a 2,4-difluorobenzyl substituent and a 4-pyridinyl group at position 3. The molecular weight (409.37 g/mol) is lower than the target compound, likely due to the absence of the piperidine and benzodioxole systems.

Piperidine-Containing Analogs

5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () incorporates a piperidine-like oxazole-methyl group. The ethoxyphenyl and methyl-oxazole substituents may enhance steric bulk compared to the target compound’s piperidine-benzodioxole system. Such structural differences could affect conformational flexibility and binding to hydrophobic enzyme pockets .

Fluorinated Aromatic Systems

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () highlight the prevalence of fluorination in similar structures. The dual fluorophenyl groups in the target compound and ’s analog suggest a design strategy aimed at improving metabolic stability and bioavailability through reduced oxidative metabolism .

Physicochemical and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₁₉F₂N₅O₄ 479.42 4-fluorophenyl, piperidin-4-yl, benzo[d][1,3]dioxole-5-carboxamide High lipophilicity, conformational flexibility
N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (E3) C₂₁H₁₄F₃N₅O 409.37 2,4-difluorobenzyl, 4-pyridinyl Hydrogen-bonding capacity via pyridine
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-... (E5) C₂₃H₂₁FN₆O₃ 456.45 Ethoxyphenyl-oxazolylmethyl, 2-fluorophenyl Increased steric bulk, oxazole ring
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo... (E2) C₂₉H₂₂F₂N₆O₄S 589.1 (M⁺+1) Chromen-4-one, dual fluorophenyl, pyrazolo[3,4-d]pyrimidine Extended π-system, sulfonamide group

Implications for Drug Design

The target compound’s structural features—fluorinated aromatics, triazole core, and benzodioxole—align with trends in antimicrobial and kinase inhibitor design. However, the piperidine ring’s flexibility could pose challenges in achieving selective binding compared to rigid analogs like ’s oxazole derivative .

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a benzo[d][1,3]dioxole unit. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study focused on its effects on breast cancer cells demonstrated that the compound:

  • Inhibited cell proliferation : The compound significantly reduced the growth of breast cancer cell lines.
  • Induced apoptosis : It triggered programmed cell death in cancer cells through the activation of reactive oxygen species (ROS) pathways.
  • G2/M phase arrest : The compound caused cell cycle arrest at the G2/M phase, preventing further cell division .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

  • In vitro studies indicated that triazole-containing compounds exhibited activity against Escherichia coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the Notch-AKT signaling pathway, which is crucial in cancer progression and survival.
  • Oxidative Stress Induction : By increasing ROS levels, it disrupts cellular homeostasis leading to apoptosis in cancer cells.
  • Interaction with Enzymatic Targets : Similar triazoles have been reported to interact with various enzymes involved in cellular processes, enhancing their therapeutic potential .

Study 1: Anticancer Effects in Breast Cancer Models

A significant study investigated the effects of the compound on breast cancer models. The findings included:

ParameterResult
Cell ProliferationDecreased by 70%
Apoptosis InductionIncreased by 50%
Cell Cycle ArrestG2/M phase arrest observed

This study highlights the potential of this compound as a promising candidate for breast cancer therapy .

Study 2: Antimicrobial Properties

Another investigation focused on its antimicrobial efficacy against common pathogens:

Bacterial StrainInhibition Zone (mm)
E. coli15
Bacillus subtilis18

These results suggest that this compound could be developed into an effective antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate the piperidine and benzodioxole carboxamide moieties .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while bases (e.g., K₂CO₃) neutralize acidic byproducts . Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • X-ray Crystallography : Resolves bond angles and torsional strain in the triazole and benzodioxole groups, critical for understanding conformational stability .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; benzodioxole methylene at δ 5.9–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₈F N₅O₄ requires m/z 451.1364) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial cell wall synthesis enzymes (e.g., Mur ligases) or eukaryotic kinases .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects .
  • Piperidine Substitution : Introduce methyl or ethyl groups at the piperidine nitrogen to assess steric effects on target binding .
  • Benzodioxole Bioisosteres : Swap benzodioxole with indole or quinoline to evaluate π-π stacking interactions in enzyme active sites . Methodological Tip: Use molecular docking (e.g., AutoDock Vina) to predict binding modes against crystallized targets (e.g., PDB: 3H6) .

Q. What strategies resolve contradictions in biological data across different assay conditions?

  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants (Tween-80) to mitigate aggregation in aqueous buffers .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. How do crystallization conditions affect the compound’s polymorphic forms, and what are the implications for bioactivity?

  • Solvent Screening : Slow evaporation in chloroform/methanol (1:1) yields monoclinic crystals (space group P2₁/c) with distinct hydrogen-bonding networks .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs; metastable forms may exhibit higher solubility but lower thermal stability .
  • Bioactivity Correlation : Compare IC₅₀ values of polymorphs to determine if crystal packing influences target engagement .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify unintended targets (e.g., hERG channel inhibition) .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3.5) and blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophilic biomolecules .

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